molecular formula C9H8Cl2O3 B178636 3-(2,4-Dichlorophenoxy)propanoic acid CAS No. 3284-80-8

3-(2,4-Dichlorophenoxy)propanoic acid

Cat. No.: B178636
CAS No.: 3284-80-8
M. Wt: 235.06 g/mol
InChI Key: XHUAIKXCACQSGV-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenoxy)propanoic acid is a chlorinated phenoxyalkanoic compound that functions as a systemic herbicide and a synthetic auxin analog, closely related to the well-known herbicide 2,4-D [https://pubchem.ncbi.nlm.nih.gov/compound/16830]. Its primary research value lies in its use as a chemical tool in plant biology and physiology studies to investigate the mechanisms of auxin action, herbicide selectivity, and plant growth regulation. The compound mimics natural auxins like indole-3-acetic acid (IAA) but is more stable, allowing researchers to study prolonged auxin effects. Its mechanism of action involves binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor, which is part of the SCF^TIR1 ubiquitin ligase complex, leading to the degradation of Aux/IAA repressor proteins and the subsequent activation of auxin-responsive genes [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5268347/]. This disruption of normal hormonal balance in susceptible broadleaf plants causes uncontrolled growth, ultimately leading to plant death, making it a valuable agent for studying herbicide mode of action and the development of herbicide resistance. With a molecular formula of C9H8Cl2O3 and a CAS Registry Number of 6830-96-4, it is a white to off-white crystalline solid at room temperature. This product is intended for research applications only, including use as a standard in analytical chemistry, a probe in molecular biology, and an active compound in agrochemical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-6-1-2-8(7(11)5-6)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUAIKXCACQSGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20954490
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3284-80-8
Record name 3-(2,4-Dichlorophenoxy)propionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3284-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(2,4-dichlorophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003284808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20954490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification Pathways

Stereoselective Synthesis of 3-(2,4-Dichlorophenoxy)propanoic Acid Enantiomers

The production of enantiomerically pure this compound has evolved from the resolution of racemic mixtures to more sophisticated asymmetric synthetic strategies. Initially, dichlorprop (B359615) was produced and used as a racemic mixture, a 1:1 combination of its (R)- and (S)-enantiomers wikipedia.org. However, recognizing that only the (R)-isomer possesses herbicidal activity, methods to obtain the pure enantiomer have become increasingly important wikipedia.org.

One of the primary approaches to obtaining single enantiomers is through the resolution of a racemic mixture . This can be achieved by several techniques, including:

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer in a racemic mixture. For instance, the enantioselective enzymatic hydrolysis of a racemic ester of dichlorprop, such as 2,4-dichlorprop-methyl (DCPPM), can yield one enantiomer as the acid while leaving the other as the unreacted ester. Lipase from Aspergillus niger has been investigated for its role in the enantioselective hydrolysis of DCPPM nih.gov. This process allows for the separation of the two enantiomers based on their different chemical forms.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and centrifugal partition chromatography (CPC) using chiral stationary phases are effective methods for the analytical and preparative separation of dichlorprop enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral selector, leading to their separation.

Asymmetric synthesis offers a more direct route to a single enantiomer, avoiding the need to separate a racemic mixture. While specific examples with high enantiomeric excess for dichlorprop are not extensively detailed in the provided search results, general strategies applicable to its synthesis include:

Asymmetric Hydrogenation: This technique involves the hydrogenation of a prochiral precursor molecule using a chiral catalyst, typically a transition metal complex with a chiral ligand. For aryloxypropanoic acids, this could involve the asymmetric hydrogenation of an appropriate unsaturated precursor. Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of various chiral molecules nih.gov.

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. This method is widely used in asymmetric synthesis to achieve high levels of stereocontrol researchgate.net.

Below is a table summarizing the approaches for stereoselective synthesis of dichlorprop enantiomers.

Synthesis MethodDescriptionKey Advantages
Enzymatic Resolution Utilizes enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture of a dichlorprop ester, allowing for separation.High enantioselectivity, mild reaction conditions.
Chiral Chromatography Separation of enantiomers from a racemic mixture using a chiral stationary phase in HPLC or CPC.High purity of separated enantiomers, applicable for both analytical and preparative scales.
Asymmetric Hydrogenation Hydrogenation of a prochiral precursor using a chiral catalyst to directly form one enantiomer in excess.Potentially high efficiency and atom economy.
Chiral Auxiliaries Temporary attachment of a chiral molecule to a precursor to control the stereochemistry of a reaction, followed by its removal.High degree of stereocontrol.

Derivatization of this compound for Research Applications

The carboxylic acid group of dichlorprop provides a convenient handle for chemical modification to produce derivatives with altered physicochemical properties. The synthesis of ester and amide prodrugs is a common strategy to modify factors such as solubility, stability, and transport across biological membranes for research purposes.

Synthesis of Ester and Amide Prodrugs of Dichlorprop

Prodrugs are inactive or less active derivatives of a parent compound that are converted to the active form within the body or a target organism. For dichlorprop, ester and amide prodrugs are synthesized by reacting the carboxylic acid group with an alcohol or an amine, respectively.

Ester Prodrugs: The synthesis of dichlorprop esters typically involves the reaction of dichlorprop with an alcohol in the presence of an acid catalyst or using a coupling agent. A commercially relevant example is the 2-ethylhexyl ester of dichlorprop-P wikipedia.orgherts.ac.uk. The general synthesis of an ester prodrug can be represented as:

Fischer Esterification: Dichlorprop is refluxed with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid.

Reaction with Alkyl Halides: The sodium salt of dichlorprop can be reacted with an alkyl halide to form the corresponding ester.

Amide Prodrugs: The synthesis of dichlorprop amides involves the activation of the carboxylic acid group followed by reaction with an amine. Common methods include:

Use of Coupling Agents: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of an amide bond between dichlorprop and an amine.

Conversion to Acid Chloride: Dichlorprop can be converted to its more reactive acid chloride by treatment with a reagent like thionyl chloride (SOCl₂). The resulting acid chloride readily reacts with an amine to form the amide.

The table below provides examples of potential ester and amide prodrugs of dichlorprop and the general synthetic methods.

Prodrug TypeExample MoietyGeneral Synthesis Method
Ester 2-EthylhexylFischer esterification or reaction of dichlorprop salt with 2-ethylhexyl halide.
Ester MethylReaction of dichlorprop with methanol in the presence of an acid catalyst.
Amide N-AlkylActivation of dichlorprop with a coupling agent (e.g., DCC) followed by reaction with an alkylamine.
Amide N-ArylConversion of dichlorprop to its acid chloride followed by reaction with an arylamine.

These derivatization strategies allow for the creation of a library of dichlorprop analogs with varied properties, which are valuable tools for investigating its mechanism of action, metabolism, and environmental fate.

Environmental Fate and Transport Dynamics

Environmental Mobility and Distribution of 3-(2,4-Dichlorophenoxy)propanoic Acid

The mobility of Dichlorprop (B359615) in the environment is largely dictated by its interaction with soil and water. Its potential for movement away from the application site can influence its impact on non-target areas and organisms.

Leaching is the vertical movement of a substance through the soil profile with percolating water. nih.gov Dichlorprop's potential for leaching is influenced by its relatively low soil organic carbon-water partitioning coefficient (Koc), which is reported to be in the range of 12 to 40. agropages.com Such low values typically indicate high mobility in soil. cdc.gov Similarly, the structurally related herbicide 2,4-D has Koc values ranging from 20 to 117, suggesting it does not adsorb strongly to soil and has a high potential to leach. researchgate.netcdc.gov

However, the actual extent of leaching is often limited by the compound's relatively rapid rate of microbial degradation in the soil. cdc.gov Field dissipation studies show that despite a high potential for mobility, rapid breakdown can prevent significant movement into lower soil levels. cdc.gov

Research on undisturbed clay and peat soils using field lysimeters revealed a complex relationship between water input and Dichlorprop leaching. nih.gov In this study, increased water input, simulating a wet year, unexpectedly reduced the leaching of Dichlorprop by more than tenfold. nih.gov This was attributed to the role of preferential flow; under "average" watering conditions, the topsoil dried and cracked, allowing the herbicide to be rapidly transported to the subsoil through these macropores, where degradation is slower. nih.gov With higher water input, the soil remained moist, reducing crack formation and thus limiting this rapid transport pathway. nih.gov

Table 1: Leaching of Dichlorprop in Different Soil Types Under Varied Water Regimes nih.gov
Soil TypeWater Input ScenarioTotal Water Input (mm/year)Average Dichlorprop Leached (g a.i./ha)
ClayAverage6643.22
ClayWorst-Case (High)7490.26
PeatAverage66428.9
PeatWorst-Case (High)7492.67

Phenoxy herbicides like Dichlorprop can enter aquatic environments through several pathways, including runoff from treated soils, spray drift during application, or direct application to control aquatic weeds. cdc.govnih.govblm.gov Once in water, Dichlorprop's behavior is influenced by its physical and chemical properties.

Given that these herbicides are often formulated as salts, volatilization from water surfaces is not considered a significant transport process. cdc.gov Due to low Koc values, significant adsorption to suspended sediment is also not expected. cdc.gov The primary factors governing its fate in aquatic systems are therefore dilution, water flow, and degradation. cdc.gov Photolysis in sunlit surface waters can be an important abiotic degradation process. cdc.gov However, persistence is highly dependent on oxygen levels. The aerobic aquatic metabolism half-life of 2,4-D is reported to be around 15 days, whereas under anaerobic conditions, the half-life can be much longer, ranging from 41 to 333 days. cdc.gov

Table 2: Environmental Half-Life of 2,4-D (a structural analogue of Dichlorprop) researchgate.netcdc.gov
Environmental MatrixConditionHalf-Life
SoilAerobic Biodegradation6.2 days
SoilPhotodegradation68 days
AquaticAerobic Metabolism~15 days
AquaticAnaerobic Metabolism41 - 333 days
WaterPhotolysis13 days

Degradation Pathways of this compound in Environmental Matrices

The persistence of Dichlorprop in the environment is primarily limited by degradation processes, with microbial breakdown being the most significant route. researchgate.netagropages.com

Microorganisms in soil and water possess the enzymatic machinery to break down Dichlorprop and related phenoxy herbicides, often using them as a source of carbon and energy. nih.gov The rate and pathway of this biodegradation depend heavily on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, the biodegradation of phenoxy herbicides is relatively rapid and well-understood. researchgate.net The primary pathway for Dichlorprop in soil involves the degradation of the propanoic acid side-chain to form the intermediate 2,4-dichlorophenol (2,4-DCP), followed by hydroxylation and cleavage of the aromatic ring. agropages.com The typical soil half-life (DT50) for Dichlorprop is between 21 and 25 days. agropages.com

For the closely studied 2,4-D, this pathway has been elucidated at the genetic and enzymatic level. researchgate.netnih.gov

Side-chain cleavage : The process is initiated by the enzyme α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which removes the acetic acid side chain to form 2,4-DCP. nih.govmdpi.com

Hydroxylation : The resulting 2,4-DCP is hydroxylated by 2,4-DCP hydroxylase (tfdB) to form dichlorocatechol. researchgate.netnih.gov

Ring cleavage : The aromatic ring of dichlorocatechol is then opened via an ortho or meta cleavage mechanism, a step catalyzed by chlorocatechol 1,2-dioxygenase (tfdC). researchgate.netnih.gov

Further degradation : Subsequent enzymatic reactions catalyzed by products of the tfdD, tfdE, and tfdF genes convert the intermediates into compounds such as 3-oxoadepate, which can then enter the central metabolic pathway of the cell (the tricarboxylic acid cycle). researchgate.netnih.gov

A wide variety of soil bacteria have been identified as being capable of degrading these herbicides. Genera known to be involved include Cupriavidus, Pseudomonas, Alcaligenes, Arthrobacter, Sphingomonas, and Burkholderia. nih.govresearchgate.netresearchgate.net

Table 3: Key Genes and Enzymes in the Aerobic Degradation of 2,4-D researchgate.netnih.gov
GeneEnzymeFunction
tfdAα-ketoglutarate-dependent 2,4-D dioxygenaseRemoves the side chain to form 2,4-DCP
tfdB2,4-DCP hydroxylaseHydroxylates 2,4-DCP to form dichlorocatechol
tfdCChlorocatechol 1,2-dioxygenaseCleaves the aromatic ring of dichlorocatechol
tfdDChloromuconate cycloisomeraseConverts 2,4-dichloro-cis,cis-muconate
tfdEChlorodienelactone hydrolaseConverts 2-chlorodienelactone
tfdFChloromaleylacetate reductaseConverts 2-chloromaleylacetate

In the absence of oxygen, the biodegradation of Dichlorprop and related compounds is significantly slower and follows different pathways. cdc.govresearchgate.net This is particularly relevant for environments such as groundwater, saturated soils, and aquatic sediments. nih.gov

Under methanogenic (methane-producing) conditions, microbial consortia have been shown to degrade 2,4-D. nih.gov The degradation rate can be influenced by the initial herbicide concentration, with higher concentrations sometimes leading to slower breakdown and the accumulation of intermediate metabolites. nih.gov The pathway often proceeds through reductive dechlorination, where chlorine atoms are removed from the aromatic ring. researchgate.net

Key intermediates identified during the anaerobic transformation of 2,4-D include:

4-chlorophenoxyacetic acid

2,4-dichlorophenol (2,4-DCP)

4-chlorophenol (4-CP)

2-chlorophenol

Phenol nih.govresearchgate.net

In one study using soil from the Amazon, methanogenic cultures transformed 2,4-D into 4-chlorophenol and phenol. nih.gov The microbial communities responsible are complex, and while specific organohalide-respiring bacteria have not always been significantly enriched, genera such as Cryptanaerobacter (implicated in converting phenol to benzoate) and Sedimentibacter have been associated with the degradation process. nih.gov The complete mineralization under anaerobic conditions is often slow and may not always be achieved, leading to the potential persistence of chlorinated intermediates. nih.gov

Microbial Biodegradation Mechanisms

Enantioselective Biodegradation of Dichlorprop Enantiomers

Microbial communities in various environments exhibit a preference for degrading one dichlorprop enantiomer over the other. In many agricultural soils, the (S)-enantiomer is degraded more rapidly than the herbicidally active (R)-enantiomer. nih.govrivm.nl For instance, in two different agricultural soils, the half-life (DT50) of S-dichlorprop was approximately 8 days, whereas the R-enantiomer was more persistent, with half-lives of around 12 to 13 days. nih.govrivm.nl This preferential degradation is primarily attributed to the presence of microorganisms that possess enzymes specific to the (S)-form. nih.govrivm.nl

The enantioselectivity of dichlorprop biodegradation can be influenced by environmental conditions such as soil pH. nih.gov Studies have shown that in sterilized soils, there is negligible degradation of dichlorprop, and the ratio of the enantiomers remains constant, confirming that microorganisms are the main drivers of this selective process. nih.govrivm.nl However, the preference for a particular enantiomer is not universal. For example, some marine microorganisms have been found to preferentially degrade the (R)-enantiomer of dichlorprop. epa.gov

The enantiomerization of dichlorprop, the conversion of one enantiomer to the other, has also been observed in some soils. This process can occur in both directions, from (R)- to (S)-dichlorprop and vice versa, further complicating the environmental fate of the herbicide. canada.ca

Isolation and Characterization of Dichlorprop-Degrading Microorganisms

A variety of bacteria capable of utilizing dichlorprop as a sole source of carbon and energy have been isolated from contaminated soils. These microorganisms play a crucial role in the bioremediation of dichlorprop-polluted environments. Among the identified genera are Sphingomonas, Herbaspirillum, and Bradyrhizobium. tpsgc-pwgsc.gc.ca

One well-characterized dichlorprop-degrading bacterium is Sphingomonas herbicidovorans MH. This strain can degrade both enantiomers of dichlorprop, although it shows a preference for the (S)-enantiomer. nih.gov The degradation of (S)-dichlorprop by this bacterium is completed in approximately 43 hours, while the (R)-enantiomer takes nearly twice as long, at 82 hours. tpsgc-pwgsc.gc.ca

Another isolated strain, identified as a Flavobacterium sp., has also demonstrated the ability to grow on dichlorprop, with a maximum specific growth rate of 0.2 h⁻¹. nih.gov This bacterium can also degrade other related phenoxyalkanoic acid herbicides. nih.gov More recent studies have identified Sphingobium and Sphingopyxis species as key players in the degradation of racemic dichlorprop, often working in synergistic consortia with other bacteria like Dyella, Pseudomonas, and Achromobacter. mdpi.com

Fungi have also been implicated in the degradation of phenoxy acid herbicides, though their role in dichlorprop degradation is less well-documented than that of bacteria.

Elucidation of Metabolic Pathways and Key Enzymes in Biodegradation

The microbial degradation of dichlorprop is initiated by the enzymatic cleavage of the ether bond, which separates the dichlorophenoxy moiety from the propanoic acid side chain. This initial and rate-limiting step is catalyzed by a class of enzymes known as α-ketoglutarate-dependent dioxygenases. mdpi.com

Crucially, these enzymes exhibit stereospecificity, meaning there are distinct enzymes for each of the dichlorprop enantiomers. The gene rdpA encodes the dioxygenase responsible for the degradation of (R)-dichlorprop, while the sdpA gene encodes the enzyme that acts on (S)-dichlorprop. tpsgc-pwgsc.gc.ca The expression of these genes is induced by the presence of dichlorprop in the environment. tpsgc-pwgsc.gc.ca

Following the initial cleavage, the primary metabolite formed is 2,4-dichlorophenol (2,4-DCP). rivm.nl This intermediate is then further degraded through a series of enzymatic reactions. The pathway for the degradation of 2,4-DCP is well-established for the related herbicide 2,4-D and is believed to be similar for dichlorprop metabolites. This pathway involves the hydroxylation of 2,4-DCP to form a catechol, which then undergoes ring cleavage. A series of enzymes, encoded by the tfd genes (tfdB, tfdC, tfdD, tfdE, and tfdF), are responsible for the subsequent steps, ultimately leading to the mineralization of the aromatic ring to carbon dioxide and water. researchgate.net

Fungal degradation of related compounds can involve different enzymatic systems, including cytochrome P450 monooxygenases and laccases, which may also play a role in the breakdown of dichlorprop and its metabolites. nih.gov

Abiotic Degradation Processes

In addition to microbial activity, dichlorprop can be degraded by non-biological processes in the environment, primarily through the action of sunlight (photodegradation) and, to a lesser extent, by reaction with water (hydrolysis).

Photodegradation Kinetics and Mechanisms

Dichlorprop is susceptible to photodegradation when exposed to sunlight, particularly in aqueous environments. The photochemical transformation of dichlorprop involves the cleavage of carbon-halogen, carbon-oxygen, and carbon-carbon bonds. tpsgc-pwgsc.gc.ca This process leads to the formation of several photoproducts.

The primary photodegradation pathway involves the cleavage of the aryloxy-carbon bond, leading to the formation of 2,4-dichlorophenol. Other identified photoproducts include 2-chlorophenol, 4-chlorophenol, 2,4-dichlorophenyl acetate (B1210297), and the lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid. tpsgc-pwgsc.gc.ca The specific products and their relative abundance can be influenced by the presence of oxygen. For example, under anaerobic (argon atmosphere) conditions, photodecarboxylation can occur, leading to the formation of 2,4-dichlorophenyl ethyl ether. tpsgc-pwgsc.gc.ca

The kinetics of dichlorprop photodegradation often follow pseudo-first-order kinetics. The rate of degradation can be significantly influenced by the presence of other substances in the water that can act as photosensitizers or quenchers. For the related compound 2,4-D, the presence of hydrogen peroxide (H₂O₂) can significantly accelerate the photodegradation rate by generating highly reactive hydroxyl radicals. nih.gov

Hydrolytic Stability and Transformation

Dichlorprop is generally considered to be stable to hydrolysis under typical environmental pH conditions. Studies have shown that it is stable in a pH range of 5 to 9. The chemical structure of dichlorprop lacks functional groups that are readily susceptible to hydrolysis under these conditions. Therefore, hydrolysis is not considered a significant degradation pathway for the parent dichlorprop molecule in the environment.

Formation and Persistence of Environmental Metabolites

The degradation of dichlorprop, through both biotic and abiotic pathways, results in the formation of various transformation products, or metabolites, which can themselves persist in the environment.

The most significant and frequently detected metabolite of dichlorprop is 2,4-dichlorophenol (2,4-DCP). nih.gov This compound is formed as the initial product of both microbial degradation and photodegradation. 2,4-DCP is of environmental concern as it is also a priority pollutant and can be toxic to aquatic organisms. acs.org The persistence of 2,4-DCP in the environment is variable, with a reported half-life of approximately 14.8 days in water. epa.gov Under anaerobic conditions, 2,4-DCP can be further dechlorinated to 4-chlorophenol and subsequently to phenol. nih.gov

Table 1: Half-lives of Dichlorprop Enantiomers in Agricultural Soils

Enantiomer Soil A (days) Soil D (days)
(S)-dichlorprop 8.22 8.06
(R)-dichlorprop 12.93 12.38

Data from a study on enantioselective biodegradation in two different agricultural soils. nih.govrivm.nl

Table 2: Isolated Dichlorprop-Degrading Microorganisms and their Characteristics

Microorganism Key Characteristics
Sphingomonas herbicidovorans MH Degrades both enantiomers, preferentially (S)-dichlorprop. nih.gov
Flavobacterium sp. Utilizes dichlorprop as a sole carbon and energy source. nih.gov
Sphingobium sp. Key degrader in microbial consortia. mdpi.com
Sphingopyxis sp. Works synergistically with other bacteria to degrade dichlorprop. mdpi.com
Herbaspirillum sp. Isolated from soil and capable of degrading dichlorprop. tpsgc-pwgsc.gc.ca

Table 3: Key Enzymes in the Biodegradation of Dichlorprop

Enzyme Gene Function Enantiomer Specificity
(R)-dichlorprop dioxygenase rdpA Cleavage of the ether bond (R)-dichlorprop
(S)-dichlorprop dioxygenase sdpA Cleavage of the ether bond (S)-dichlorprop
2,4-Dichlorophenol hydroxylase tfdB Hydroxylation of 2,4-dichlorophenol N/A

Identification of Primary and Secondary Degradation Products

The degradation of dichlorprop in the environment proceeds through the breakdown of its molecular structure, resulting in the formation of primary and secondary degradation products.

Primary Degradation Product: The principal and initial metabolite formed during the degradation of dichlorprop in both soil and water is 2,4-Dichlorophenol (2,4-DCP) . herts.ac.uknih.govagropages.com This occurs through the cleavage of the ether bond, which separates the dichlorinated phenyl ring from the propanoic acid side-chain. agropages.com Studies have shown that the (R)- and (S)-enantiomers of dichlorprop are initially transformed to 2,4-dichlorophenol and pyruvate. nih.gov

Secondary Degradation Products: Following the formation of 2,4-Dichlorophenol, further degradation occurs, leading to secondary products. Research has identified that 2,4-Dichlorophenol can be hydroxylated to form 3,5-Dichlorocatechol . nih.gov This catechol is then subject to ring opening, leading to further breakdown products such as 2,4-dichloro-cis,cis-muconate , trans-2-chlorodienelactone , cis-2-chlorodienelactone , 2-chloromaleylacetate , and maleylacetate , which are ultimately mineralized. nih.gov In some instances, minor degradation products such as 2,4-dichloroanisole have also been noted, particularly in surface water. researchgate.net

Table 1: Primary and Secondary Degradation Products of Dichlorprop

Degradation Stage Compound Name Chemical Formula Role in Degradation Pathway
Primary 2,4-Dichlorophenol C₆H₄Cl₂O Initial major metabolite from the breakdown of the dichlorprop side-chain. herts.ac.ukagropages.com
Secondary 3,5-Dichlorocatechol C₆H₄Cl₂O₂ Formed from the hydroxylation of 2,4-Dichlorophenol. nih.gov
Secondary 2,4-dichloro-cis,cis-muconate C₆H₄Cl₂O₄ Product of the ring cleavage of 3,5-Dichlorocatechol. nih.gov
Secondary Further Metabolites Various Includes compounds such as trans-2-chlorodienelactone, cis-2-chlorodienelactone, 2-chloromaleylacetate, and maleylacetate leading to mineralization. nih.gov
Minor 2,4-dichloroanisole C₇H₆Cl₂O A minor metabolite that may be present in surface water. researchgate.net

Environmental Significance of Metabolites of Dichlorprop

The primary metabolite of dichlorprop, 2,4-Dichlorophenol (2,4-DCP), is of significant environmental concern due to its own toxicological properties and environmental mobility.

2,4-Dichlorophenol (2,4-DCP): 2,4-DCP is classified as a priority pollutant by the United States Environmental Protection Agency (US EPA). nih.gov It is moderately soluble in water and has a low volatility. tpsgc-pwgsc.gc.ca Due to its solubility, 2,4-DCP has the potential to leach into groundwater and be transported into waterways. tpsgc-pwgsc.gc.ca The majority of environmental releases of 2,4-dichlorophenol are to surface water as a result of the degradation of phenoxy herbicides like dichlorprop. epa.gov

The presence of 2,4-DCP in the environment is significant as it exhibits toxicity to various organisms. It is considered toxic and corrosive. tpsgc-pwgsc.gc.ca Studies have indicated that acute and chronic toxicity to freshwater aquatic life can occur at concentrations as low as 2,020 µg/l and 365 µg/l, respectively. epa.gov The half-life of 2,4-DCP in water is approximately 14.8 days. epa.gov While it has a low potential for bioaccumulation in aquatic organisms, its presence in drinking water sources is a potential route of exposure for the general population. epa.gov

Table 2: Environmental Profile of 2,4-Dichlorophenol

Property Value / Description Significance
Water Solubility 6,000 mg/L Moderately soluble, indicating potential for transport in aquatic systems. tpsgc-pwgsc.gc.ca
Volatility Low (Vapour pressure: 0.09 mm Hg) Tends to remain in soil and water rather than volatilizing into the atmosphere. tpsgc-pwgsc.gc.ca
Mobility in Soil Moderately adsorbs to organic matter. Can reach groundwater. tpsgc-pwgsc.gc.ca Potential for contamination of groundwater resources. tpsgc-pwgsc.gc.ca
Aquatic Toxicity Acutely toxic to some aquatic organisms. Poses a risk to aquatic ecosystems. epa.gov
Persistence Half-life in water is approximately 14.8 days. epa.gov Can persist in the aquatic environment for a significant period.
Bioaccumulation Low potential for bioaccumulation. Less likely to concentrate in the food chain. epa.gov

The further breakdown products of 2,4-DCP are part of a mineralization process, which ultimately leads to the conversion of the organic pollutant into inorganic substances, thereby reducing its environmental impact over time. nih.gov However, the initial formation and transient presence of the more toxic and mobile 2,4-Dichlorophenol represent the most significant environmental concern arising from the degradation of dichlorprop.

Mechanisms of Biological Activity in Plant Systems

Phytotoxicity Mechanisms of Dichlorprop (B359615)

Beyond its effects as an auxin mimic, the phytotoxicity of Dichlorprop involves the induction of severe cellular stress, ultimately leading to cell death. Recent research has elucidated a specific cell death pathway triggered by this herbicide.

A key element in the phytotoxicity of Dichlorprop is the induction of oxidative stress. nih.govnih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the plant's ability to neutralize them with its antioxidant defense systems. plos.org Dichlorprop treatment leads to a significant accumulation of ROS, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻), in plant tissues. nih.govnih.govrsc.org This ROS production has been observed to be enantioselective, correlating with the greater phytotoxic effect of the (R)-Dichlorprop enantiomer. nih.gov The generation of ROS is a critical factor in the damage inflicted upon the plant, leading to the oxidation of vital cellular components like proteins, lipids, and nucleic acids. rsc.org

Recent studies have revealed that (R)-Dichlorprop triggers a form of regulated cell death in plants that resembles ferroptosis, a process characterized by iron-dependent accumulation of lipid peroxides. nih.govacs.orgresearchgate.net The herbicide causes an abnormal aggregation of iron, an essential microelement, within the plant leaves. nih.govacs.org This iron accumulation, coupled with the overproduction of ROS, creates a toxic environment that drives lipid peroxidation—the oxidative degradation of lipids within cell membranes. nih.govacs.orgacs.org

The accumulation of lipid hydroperoxides and malondialdehyde (MDA), a marker of lipid peroxidation, disrupts the structure and integrity of plant cell membranes. nih.govacs.orgacs.org This damage ultimately leads to cell death. nih.govacs.org This mode of action can be inhibited by ferroptosis inhibitors, confirming the ferroptotic-like nature of Dichlorprop-induced cell death. nih.gov Key enzymes implicated in this process include lipoxygenases and NADPH cytochrome P450 oxidases, which positively regulate the lipid peroxidation induced by the herbicide. nih.govacs.org

Plants possess a sophisticated antioxidant system to counteract the damaging effects of ROS. This system includes non-enzymatic antioxidants like glutathione (B108866) and ascorbic acid (vitamin C), and antioxidant enzymes such as glutathione peroxidase (GPX), superoxide dismutase (SOD), and catalase (CAT). nih.govnih.gov

Treatment with (R)-Dichlorprop overwhelms this defense system, leading to the depletion of crucial antioxidants like glutathione and ascorbic acid. nih.gov While the plant may attempt to respond to the stress by increasing the levels of certain antioxidant enzymes like glutathione peroxidase and cytochrome P450, this response is often insufficient to cope with the massive oxidative burst. nih.govacs.org The resulting oxidative imbalance, characterized by the depletion of antioxidants and the accumulation of toxic lipid peroxides, is a primary driver of the cell death and phytotoxicity observed in plants treated with Dichlorprop. nih.gov Furthermore, the herbicide's presence can trigger changes in the levels of other plant hormones like salicylic (B10762653) acid, jasmonic acid, and abscisic acid, which are also involved in stress responses, highlighting the complex interplay of signaling pathways during Dichlorprop-induced phytotoxicity. nih.gov

Interactive Data Tables

Effects of (R)-Dichlorprop on Arabidopsis thaliana

ParameterObservationReference
ROS Accumulation Significant increase in reactive oxygen species. nih.gov
Iron Aggregation Abnormal aggregation of iron in leaves. nih.gov
Lipid Peroxidation Increased levels of lipid hydroperoxides and malondialdehyde (MDA). nih.govacs.org
Antioxidant Levels Depletion of glutathione and ascorbic acid. nih.gov
Enzyme Activity Increased levels of glutathione peroxidase (GPX) and cytochrome P450. acs.org
Cell Death Induction of ferroptosis-like cell death. nih.govacs.org

Dichlorprop Binding to Auxin Receptors

Auxin HerbicideRelative Binding to TIR1 ReceptorReference
Dichlorprop Higher binding compared to 2,4-D and MCPA nih.gov
Mecoprop (B166265) Higher binding compared to 2,4-D and MCPA nih.gov
2,4-D Lower binding compared to Dichlorprop and Mecoprop nih.gov
MCPA Lower binding compared to Dichlorprop and Mecoprop nih.gov

Cross-Talk between Dichlorprop, Nitric Oxide, and Phytohormone Regulation

The phytotoxicity of the synthetic auxin herbicide Dichlorprop (DCPP) involves a complex interplay between several signaling molecules within the plant. Key among these are nitric oxide (NO), reactive oxygen species (ROS), and various phytohormones. nih.gov Studies on the model plant Arabidopsis thaliana have revealed that the toxic effects of DCPP are mediated by the mutual regulation of NO, hydrogen peroxide (H₂O₂), and superoxide anion (O₂·⁻), along with changes in phytohormone levels. nih.gov

The production of ROS in response to DCPP exposure occurs in an enantioselective manner, meaning the different stereoisomers of DCPP trigger different levels of ROS. nih.gov This differential ROS production is positively correlated with morphological changes and damage in the plant, highlighting the crucial role of ROS in the enantioselective phytotoxicity of DCPP. nih.gov The distribution of NO and ROS within the plant tissues partially overlaps, which suggests that NO production may be influenced by ROS levels and is linked to the extent of plant damage. nih.gov

Characterization of Ferroptosis-like Responses in Plants

Recent research has identified a novel mechanism of action for Dichlorprop's phytotoxicity: the induction of a specific form of iron-dependent, programmed cell death known as ferroptosis. acs.orgnih.gov This process, first described in mammalian cells, is distinct from other forms of cell death and is characterized by the lethal accumulation of lipid-based reactive oxygen species (lipid ROS). acs.orgfrontiersin.orgplantae.org

Studies using Arabidopsis thaliana have shown that the herbicidally active (R)-Dichlorprop enantiomer triggers a cascade of events consistent with ferroptosis. acs.orgnih.gov Key characteristics of Dichlorprop-induced ferroptosis-like death in plants include:

Iron and ROS Accumulation : Treatment with (R)-Dichlorprop leads to a significant, iron-dependent aggregation of iron and a burst of reactive oxygen species (ROS) in the plant leaves. acs.orgnih.gov

Lipid Peroxidation : The herbicide causes a marked increase in lipid hydrogen peroxides and malondialdehyde (MDA), which are indicators of widespread lipid peroxidation and damage to cell membranes. acs.orgnih.govnih.gov

Depletion of Antioxidants : (R)-Dichlorprop induces the depletion of crucial cellular antioxidants, specifically glutathione and ascorbic acid. The activity of glutathione peroxidase, an enzyme that helps neutralize lipid peroxides, is also diminished. acs.orgnih.gov This exhaustion of the plant's antioxidant defense system allows for the uncontrolled accumulation of toxic lipid peroxides. acs.org

Inhibition by Ferrostatin-1 : The cell death induced by (R)-Dichlorprop can be suppressed by the application of ferrostatin-1, a known inhibitor of ferroptosis. acs.orgnih.gov This provides strong evidence that the observed cell death pathway is indeed ferroptosis.

The mechanism involves NADPH oxidases, which contribute to the initial ROS accumulation, and enzymes like lipoxygenase and NADPH cytochrome P450 oxidase, which appear to positively regulate the subsequent lipid peroxidation. acs.orgnih.gov Ultimately, this iron- and ROS-dependent signaling cascade disrupts the integrity of plant cell membranes, leading to cell death. acs.orgnih.gov This discovery provides a new perspective on the phytotoxic mechanisms of Dichlorprop, linking its activity to fundamental processes of lipid metabolism and iron homeostasis. acs.org

Enantioselective Biological Responses and Differential Phytotoxicity of Dichlorprop Stereoisomers

3-(2,4-Dichlorophenoxy)propanoic acid is a chiral molecule, existing as two stereoisomers (enantiomers): (R)-Dichlorprop and (S)-Dichlorprop. wikipedia.org Only the (R)-isomer possesses significant herbicidal activity. wikipedia.orgnih.gov This enantioselectivity is evident in the profoundly different biological responses observed in plants exposed to each isomer.

Research on Arabidopsis thaliana has demonstrated the differential phytotoxicity of the two enantiomers. The (R)-DCPP enantiomer causes a significant decrease in plant fresh weight (a 37.6% reduction in one study), whereas the (S)-DCPP enantiomer can have a slight growth-promoting effect (a 7.6% increase). nih.gov The (R)-isomer also induces much stronger disturbances in leaf morphology and the structure of mesophyll cells. nih.gov

The underlying mechanisms for this differential toxicity are linked to oxidative stress and metabolic disruption. nih.gov The production of reactive oxygen species (ROS) and subsequent damage to cellular components are key factors in the toxic effects of herbicides. nih.gov Studies have shown that the phytotoxicity of Dichlorprop enantiomers is associated with causing oxidative stress and damaging acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid synthesis. nih.govnih.gov

The (R)-isomer is significantly more potent in this regard. It can decrease the content of certain fatty acids by over 50% by inhibiting ACCase activity. nih.gov This leads to increased lipid peroxidation, as indicated by higher levels of malondialdehyde (MDA) and lipid hydroperoxides, which in turn affects the composition and function of cell membranes. nih.gov

Interestingly, the involvement of cytochrome P450 (CYP450) enzymes also plays a role in the enantioselectivity. nih.gov When CYP450 enzymes are inhibited, the toxicity of (R)-DCPP is reduced, while the toxicity of (S)-DCPP is not significantly affected. This suggests that CYP450-mediated metabolic processes may contribute to the higher toxicity of the (R)-isomer. nih.gov Furthermore, the enantiomers cause different patterns of iron (Fe) uptake and distribution in the leaves, which connects the differential toxicity to the ferroptosis-like death pathway induced by the (R)-isomer. nih.govnih.gov

**Table 1: Differential Effects of Dichlorprop Enantiomers on *Arabidopsis thaliana***

Parameter (R)-Dichlorprop Effect (S)-Dichlorprop Effect Reference
Plant Fresh Weight Decreased by 37.6% Increased by 7.6% nih.gov
Leaf Morphology Strong disturbance Minor disturbance nih.gov
Fatty Acid Content Decreased by >50% Less significant effect nih.gov
Lipid Peroxidation (MDA) Increased Less significant effect nih.gov
Phytotoxicity High Low/None wikipedia.orgnih.gov

Dichlorprop as a Plant Growth Regulator: Investigating Non-Herbicidal Auxinic Effects

While best known as a herbicide, Dichlorprop, like other phenoxyacetic acid derivatives, exhibits auxin-like activity. herts.ac.ukmt.gov At concentrations much lower than those used for weed control, it can act as a plant growth regulator, promoting certain developmental processes rather than causing death. phytotechlab.com This dual functionality is a hallmark of synthetic auxins, whose effects are highly dose-dependent. nih.gov

Root Induction and Morphological Changes in Model Plants

One of the key non-herbicidal effects of Dichlorprop is the promotion of adventitious root formation, a critical process for vegetative propagation. nih.gov Studies using the model woody plant Populus × canadensis (poplar) have investigated the efficacy of Dichlorprop and its ester prodrug form in rooting assays. nih.gov

In these in vitro experiments, Dichlorprop (DCP) was shown to induce rooting. nih.gov At a concentration of 1 µM, both Dichlorprop and its ester prodrug induced the formation of abundant aerial roots, a notable morphological change not typically seen in poplar with traditional auxin treatments. nih.gov This demonstrates Dichlorprop's capacity to modulate plant morphology and stimulate organogenesis, specifically root development, when applied at appropriate, non-phytotoxic concentrations.

Prodrug Activation and Tissue-Specific Auxin Delivery in Plants

The use of auxin prodrugs—inactive precursors that are converted into active auxins within the plant—offers a method for more controlled and potentially tissue-specific delivery of the growth regulator. nih.gov The ester form of Dichlorprop, Dichlorprop ester (DCPE), serves as such a prodrug. nih.gov

When applied to poplar microcuttings, DCPE displayed a stronger root-inducing effect than the active Dichlorprop acid (DCP) form, particularly at lower concentrations. nih.gov Metabolite analysis revealed that the DCPE prodrug is rapidly hydrolyzed by the plant's own enzymes to release the active DCP. nih.gov This conversion leads to a faster and more systemic distribution of the active auxin throughout the plantlet compared to when DCP is applied directly. nih.gov This efficient in-planta activation and distribution highlights the potential of using Dichlorprop prodrugs as a controllable source of auxin to optimize processes like in vitro rooting in horticultural and forestry applications. nih.gov The metabolism of these prodrugs can be species-specific; for example, while poplar rapidly hydrolyzes DCPE to DCP, other species like wheat show additional metabolic pathways, such as methylation. nih.gov

Bioremediation and Environmental Decontamination Research

Microbial Strategies for Remediation of Dichlorprop (B359615) Contamination

Microorganism-mediated degradation is the primary mechanism for the dissipation of Dichlorprop in the environment. nih.govtandfonline.com Research has focused on identifying and utilizing specific microbes and microbial consortia that can effectively use this herbicide as a source of carbon and energy.

Bioaugmentation involves the introduction of specific, highly efficient pollutant-degrading microorganisms into a contaminated environment to enhance the existing microbial population's degradation capabilities. epa.govbbau.ac.in In the context of Dichlorprop contamination, studies have identified several bacterial genera with the ability to degrade this compound. Key degraders often belong to the Sphingomonadaceae family, including species of Sphingobium and Sphingopyxis. nih.govasm.org

The effectiveness of bioaugmentation can be influenced by the enantiomeric form of Dichlorprop. The S-enantiomer is often degraded preferentially by soil microorganisms. nih.govtandfonline.com For instance, studies have shown that the half-life of S-Dichlorprop can be significantly shorter than that of the more persistent R-Dichlorprop, an effect attributed to S-enantiomer preferred degraders within the Sphingomonadaceae family. nih.govtandfonline.com

In some cases, a dual-bioaugmentation strategy may be necessary, particularly in co-contaminated sites. nih.gov This approach involves introducing one microorganism that is resistant to a co-contaminant (like a heavy metal) to detoxify the environment, thereby allowing a second, Dichlorprop-degrading organism to function effectively. nih.gov

Table 1: Microbial Genera Involved in Dichlorprop Degradation

Microbial Genus Role in Degradation Reference
Sphingobium Key degrader of both R- and S-enantiomers. asm.org
Sphingopyxis Implicated as a key degrader, potentially with novel degradation genes. asm.org
Delftia Isolated as a Dichlorprop degrader. asm.org
Alcaligenes Isolated as a Dichlorprop degrader. asm.org
Stenotrophomonas Isolated as a Dichlorprop degrader. asm.org
Rhodoferax Isolated as a Dichlorprop degrader. asm.org
Dyella Presumed to synergistically cooperate with key degraders. asm.org
Pseudomonas Presumed to synergistically cooperate with key degraders. asm.org

Bioreactors provide a controlled environment for optimizing the biological degradation of contaminants in water. frtr.gov For groundwater remediation, in-situ anaerobic bioreactors can be created by excavating a pit and backfilling it with organic material. frtr.gov This creates a highly reducing environment where microorganisms can degrade contaminants like chlorinated herbicides. frtr.gov

Membrane bioreactors (MBRs) are another effective technology, combining biological degradation with membrane filtration. nih.gov Research on treating a herbicide mix containing mecoprop (B166265), a compound structurally similar to Dichlorprop, demonstrated the efficacy of MBRs. In one study, an MBR achieved a 69.0% reduction of mecoprop over 112 days of treatment, with a calculated half-life of 10.5 days. nih.gov This suggests that MBR technology could be a viable, environmentally friendly method for treating water contaminated with Dichlorprop. nih.gov

The design of bioreactors can be tailored to specific contaminants. For instance, an aerobic membrane biofilm reactor (MBfR) using propane (B168953) as a primary substrate has shown high removal rates (93% to 99.9%) for 1,4-dioxane, indicating the potential for cometabolic degradation of persistent organic pollutants in such systems. serdp-estcp.mil This approach could be adapted for Dichlorprop, where a primary substrate encourages the growth of a microbial population that coincidentally degrades the target herbicide.

Optimization of Environmental Conditions for Enhanced Biodegradation

The efficiency of microbial degradation of Dichlorprop is highly dependent on environmental conditions. Key factors that can be optimized to enhance bioremediation include soil properties, pH, and nutrient availability.

Laboratory investigations have shown that Dichlorprop degradation rates are influenced by soil characteristics. nih.govtandfonline.com For example, the herbicide dissipated faster in a soil with lower organic matter content. nih.govtandfonline.com The enantioselective degradation is also affected by soil pH. nih.govtandfonline.com The preferential degradation of the S-enantiomer was observed in multiple soils, but the enantiomeric fraction was found to be negatively correlated with soil pH. tandfonline.com

Table 2: Enantioselective Biodegradation of Dichlorprop in Different Soils

Soil Type Enantiomer Half-Life (DT50) in Days Reference
Soil A (Higher Organic Matter) S-Dichlorprop 8.22 nih.govtandfonline.com
R-Dichlorprop 12.93 nih.govtandfonline.com
Soil D (Lower Organic Matter) S-Dichlorprop 8.06 nih.govtandfonline.com

In sterilized soils, Dichlorprop dissipation was negligible, confirming that the degradation is primarily a microbially-driven process. nih.govtandfonline.com Furthermore, the presence of other pollutants can have synergistic or antagonistic effects on degradation. The combined pollution of multiple herbicides can inhibit the breakdown of one or more of the compounds, increasing their persistence and environmental risk. mdpi.com Therefore, understanding the interplay of contaminants is crucial for effective remediation.

Genetic and Enzymatic Approaches for Bioremediation Enhancement

Advances in molecular biology offer powerful tools to enhance the bioremediation of Dichlorprop. numberanalytics.com This involves identifying the specific genes and enzymes responsible for its degradation and potentially using genetic engineering to create more robust and efficient microorganisms. sciengine.comresearchgate.net

The initial step in the degradation of phenoxyalkanoic acid herbicides like Dichlorprop is often carried out by a dioxygenase enzyme. researchgate.net Specific genes involved in the degradation of the (R)- and (S)-enantiomers of Dichlorprop have been identified as rdpA and sdpA, respectively. asm.org These genes have been primarily assigned to Sphingobium species, highlighting their central role in the degradation pathway. asm.org The genetic background for phenoxyalkanoic acid degradation has been well-studied, revealing different classes of gene clusters, such as the tfd genes, which are involved in the breakdown of related compounds like 2,4-D. researchgate.net

Genetic engineering offers the potential to create microorganisms with superior degradation capabilities. numberanalytics.com Techniques like gene cloning and CRISPR/Cas9 gene editing can be used to insert or modify genes responsible for pollutant degradation, enhancing enzyme production and increasing tolerance to toxic compounds. numberanalytics.comresearchgate.net By harnessing these technologies, it may be possible to develop genetically engineered organisms (GEOs) specifically designed for the efficient and complete remediation of Dichlorprop-contaminated sites. sciengine.combbau.ac.in

Advanced Analytical Methodologies for Research on 3 2,4 Dichlorophenoxy Propanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of phenoxyalkanoic acid herbicides. The choice between gas and liquid chromatography often depends on the sample matrix, required sensitivity, and the specific research question.

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful and well-established technique for the analysis of 3-(2,4-Dichlorophenoxy)propanoic acid. capes.gov.brepa.gov Due to the low volatility of the acidic form of the herbicide, a derivatization step is typically required to convert it into a more volatile ester form, commonly a methyl or pentafluorobenzyl (PFB) ester. nih.gov This process not only improves chromatographic behavior but can also enhance detector sensitivity.

The separation is commonly achieved on wide-bore, fused-silica capillary columns. epa.gov For detection, an electron capture detector (ECD) is highly sensitive to the halogenated structure of the compound. nih.gov However, for greater specificity and confirmation of the analyte's identity, mass spectrometry (MS) is the preferred detector. epa.govnih.gov GC-MS can operate in full-scan mode to provide a complete mass spectrum for structural elucidation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative precision, which is particularly useful for analyzing samples with complex matrices like urine or serum. nih.gov The use of a second, dissimilar GC column can be employed to confirm the compound's identity based on retention times. epa.gov

Table 1: Example GC-MS Parameters for Phenoxy Acid Herbicide Analysis
ParameterConditionReference
Derivatization AgentPentafluorobenzyl bromide (PFBBr) nih.gov
ColumnWide-bore fused-silica capillary epa.gov
Carrier GasHelium or Nitrogen
DetectorElectron Capture Detector (ECD) or Mass Spectrometer (MS) nih.gov
MS ModeFull Scan or Selected Ion Monitoring (SIM) nih.gov
LOD (SIM mode in urine)10 ng/mL nih.gov

High-Performance Liquid Chromatography (HPLC) offers a significant advantage over GC as it can often analyze the acidic form of this compound directly, eliminating the need for a derivatization step. Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. capes.gov.br

A typical mobile phase consists of an acidified aqueous solution (using formic acid or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol, often run in a gradient elution mode to achieve optimal separation. nist.gov The most common detector is an ultraviolet (UV) detector, with the detection wavelength typically set around 225-230 nm to capture the chromophore of the molecule. nist.gov

For enhanced sensitivity and selectivity, particularly in screening applications, pre-column derivatization can be employed to attach a fluorescent tag to the molecule. For instance, derivatization with 9-anthryldiazomethane (B78999) (ADAM) converts the non-fluorescent acid into a highly fluorescent ester, allowing for very low detection limits using a fluorescence detector. nih.gov This method has proven effective for screening phenoxy acid herbicides in groundwater samples. nih.gov

Table 2: Example HPLC Parameters for Phenoxy Acid Herbicide Analysis
ParameterConditionReference
ModeReversed-Phase (RP) capes.gov.br
ColumnXDB-C18 nist.gov
Mobile PhaseAcetonitrile and 0.02 M ammonium (B1175870) acetate (B1210297) (with 0.1% formic acid) nist.gov
DetectionUV at 230 nm nist.gov
Alternative DetectionFluorescence (after derivatization with ADAM) nih.gov
LOD (Fluorescence)~500 pg per injection nih.gov

For the ultimate in sensitivity and selectivity, especially for trace-level analysis in complex environmental matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the powerful separation capabilities of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. LC-MS/MS has emerged as a critical tool for protein identification and quantification, outperforming conventional methods in many respects. nih.gov

The method is capable of detecting not only the parent compound but also its key transformation products in a single run. For instance, a sensitive method was developed for ten phenoxyacetic acid herbicides and their transformation products in groundwater using ultra-high performance liquid chromatography (UHPLC) coupled to MS/MS. nih.gov The validation of such methods typically follows strict guidelines, with parameters like recovery, precision, and limits of detection (LOD) being thoroughly assessed. nih.gov The LODs achieved with LC-MS/MS are often in the low nanogram per liter (ng/L) range, making it suitable for monitoring drinking water quality and conducting environmental fate studies. nih.gov

Electrophoretic Techniques

Capillary electrophoresis provides an alternative separation mechanism to chromatography, driven by the migration of ions in an electric field. It offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. nih.gov

The isomeric compound 2-(2,4-Dichlorophenoxy)propanoic acid (Dichlorprop) possesses a chiral center, meaning it exists as two enantiomers, with only the (R)-isomer exhibiting significant herbicidal activity. mdpi.comwikipedia.org High-Performance Capillary Electrophoresis (HPCE), particularly in the mode of electrokinetic chromatography (EKC), is an effective technique for the chiral separation of these enantiomers. mdpi.com

This separation is achieved by adding a chiral selector to the background electrolyte buffer. Cyclodextrins (CDs) and their derivatives, such as trimethyl-β-cyclodextrin (TM-β-CD) or the negatively charged sulfobutyl ether β-cyclodextrin (SBE-β-CD), are widely used as chiral selectors. capes.gov.brmdpi.com The enantiomers form transient, diastereomeric complexes with the CD, which have different mobilities in the electric field, thus enabling their separation. mdpi.com The optimization of separation involves adjusting parameters such as the type and concentration of the chiral selector, buffer pH, and applied voltage. capes.gov.brmdpi.com Baseline separation of dichlorprop (B359615) enantiomers has been successfully achieved in under 15 minutes using this approach. mdpi.com

Table 3: Example HPCE Conditions for Enantiomeric Separation of Dichlorprop
ParameterConditionReference
TechniqueElectrokinetic Chromatography (EKC) mdpi.com
Chiral SelectorTrimethyl-β-cyclodextrin (TM-β-CD) mdpi.com
BufferAcetate buffer mdpi.com
pH4.7 mdpi.com
Separation Time~15 minutes mdpi.com

Spectroscopic and Immunochemical Methods

While chromatography and electrophoresis are primarily separation techniques, direct spectroscopic and immunochemical methods also play a role in the analysis of this compound and related compounds.

Spectroscopic methods such as Infrared (IR) spectroscopy can be used for structural characterization, with reference spectra available for dichlorprop in databases like the NIST WebBook. nist.gov UV-Vis spectrophotometry is the basis for HPLC-UV detection, as previously discussed. Fluorescence spectroscopy offers high sensitivity but requires the analyte to be naturally fluorescent or derivatized with a fluorescent tag. nih.gov

Immunochemical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for screening large numbers of samples. nih.gov These assays use antibodies that specifically bind to the target analyte or a class of related compounds. A competitive ELISA format has been developed for the quantitative measurement of the related herbicide 2,4-D in human urine. nih.gov While generally having a higher limit of quantification than instrumental methods like GC-MS, ELISA requires minimal sample cleanup (often just a dilution step) and can be a valuable tool for monitoring human exposure. nih.govabnova.com The results from ELISA can be highly correlated with those from GC/MS, making it a reliable screening method to identify samples that require further confirmation. nih.gov

Photochemically Induced Fluorescence Spectroscopy in Environmental Samples

While direct fluorescence spectroscopy is not a primary method for the quantification of this compound due to its weak native fluorescence, photochemically induced fluorescence (PIF) offers a potential avenue for its detection. The photochemical behavior of dichlorprop in aqueous solutions is complex, leading to the formation of numerous photoproducts. nih.gov Irradiation of dichlorprop solutions can result in the formation of several phenolic compounds, such as 4-chloropyrocatechol, 2-chlorophenol, 4-chlorophenol, and 2,4-dichlorophenol, which may exhibit enhanced fluorescence characteristics compared to the parent compound. nih.gov

The principle of PIF relies on the conversion of a non-fluorescent or weakly fluorescent analyte into a highly fluorescent product through a photochemical reaction. This transformation can be achieved by irradiating the sample with a suitable light source, often a UV lamp. The intensity of the resulting fluorescence is then proportional to the initial concentration of the analyte.

Key Research Findings:

Photoproduct Identification: Studies on the photochemical degradation of dichlorprop have identified several key photoproducts. nih.gov The formation of these products is dependent on factors such as pH, wavelength of irradiation, and the presence of oxygen. nih.gov

Modified Photochemical Behavior: The presence of a chlorine atom at the 2-position of the phenyl ring in dichlorprop significantly alters its photochemical behavior compared to similar compounds like mecoprop (B166265). nih.gov

Further research is required to optimize the photochemical reaction conditions and to develop a validated PIF method for the routine analysis of this compound in environmental samples. This would involve a detailed investigation of the quantum yields of the photoproducts and the development of selective excitation and emission wavelength pairs to minimize interferences from other compounds present in the sample matrix.

Polarization Fluorescence Immunoassays for Dichlorprop Detection

Polarization fluorescence immunoassay (PFIA) has emerged as a rapid and sensitive screening method for the detection of dichlorprop. acs.org This homogeneous immunoassay technique is based on the competition between the analyte (dichlorprop) and a fluorescein-labeled dichlorprop tracer for a limited number of specific antibody binding sites. The principle lies in the difference in the polarization of fluorescence between the small, rapidly rotating free tracer and the large, slowly rotating antibody-bound tracer.

When the tracer is bound to the antibody, its rotation is restricted, leading to a high degree of fluorescence polarization. In the presence of unlabeled dichlorprop from a sample, the tracer is displaced from the antibody, resulting in a decrease in fluorescence polarization. This change in polarization is inversely proportional to the concentration of dichlorprop in the sample.

Key Features and Findings:

Assay Development: A PFIA for dichlorprop has been successfully developed using polyclonal antibodies raised in rabbits against a dichlorprop-bovine serum albumin conjugate. acs.org

Performance: The assay demonstrates good analytical specifications with a standard curve that can be fitted to a four-parameter logistic model. acs.org The assay has an IC50 value, which is the concentration of analyte that causes 50% inhibition of tracer binding. acs.org

Cross-Reactivity: The developed PFIA shows little cross-reactivity with structurally similar compounds, indicating its specificity for dichlorprop. acs.org

Application: The method has been successfully applied to the analysis of spiked apple samples, demonstrating its effectiveness for real-world sample analysis. acs.org

Comparison with ELISA: The PFIA has been compared with the enzyme-linked immunosorbent assay (ELISA) using the same set of reagents, offering a valuable alternative for rapid screening. acs.org

Table 1: Performance Characteristics of a Polarization Fluorescence Immunoassay for Dichlorprop

ParameterValueReference
Lower End of Standard Curve100 µg/mL acs.org
Upper End of Standard Curve0.01 µg/mL acs.org
IC50407 acs.org
Slope Factor1.432 acs.org

Development of Enantiomer-Specific Analytical Tools for Environmental Fate and Biological Studies

This compound is a chiral compound, existing as two enantiomers, (R)-dichlorprop and (S)-dichlorprop. These enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the development of enantiomer-specific analytical tools is crucial for understanding the environmental fate and biological effects of this herbicide.

Enantioselective analysis is often achieved using chiral chromatography, typically high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). This allows for the separation and individual quantification of the (R) and (S) enantiomers.

Key Research Findings:

Enantioselective Degradation in Soil: Studies have shown that the dissipation of racemic dichlorprop in various soils occurs with preferential degradation of either the R- or S-enantiomer. nih.gov The half-lives of racemic dichlorprop in different soils have been reported to range from 10.5 to 19.8 days. nih.gov

Enantiomerization in Soil: The enantiomerization of dichlorprop, the conversion of one enantiomer to the other, has been observed in both directions in some soils. nih.gov The isomerization equilibrium constant (K = kRS/kSR) can favor either the herbicidally active R-enantiomer or the S-enantiomer depending on the soil type. nih.gov

Microbial Role in Degradation: The degradation of dichlorprop is linked to specific microbial populations. For instance, bacteria from the Sphingomonadaceae and Comamonadaceae families have been shown to be involved in its degradation. nih.gov The abundance of specific genes, such as the sdpA gene, which is associated with dichlorprop degradation, increases in the presence of the herbicide. nih.gov

Enantioselectivity in Aquatic Environments: In aerobic sewage sludge, the (S)-enantiomers of both mecoprop and dichlorprop were preferentially degraded. nih.govscispace.com However, under anaerobic conditions, both mecoprop and dichlorprop were found to be persistent. nih.govscispace.com

Enantioselective Uptake by Bacteria: The bacterium Sphingomonas herbicidovorans MH can degrade both enantiomers of dichlorprop, but it shows a preference for the (S)-enantiomer. nih.gov This organism possesses inducible, active transport systems for the uptake of the (R) and (S) enantiomers of dichlorprop. nih.gov

Toxicity to Algae: Enantioselectivity has also been observed in the toxicity of dichlorprop to different algal species. For example, (R)-2,4-DCPPM showed higher toxicity to Scenedesmus obliquus than the (S)-enantiomer. nih.gov

Table 2: Enantioselective Degradation of Dichlorprop in Different Environments

EnvironmentObservationReference
SoilPreferential degradation of R- or S-enantiomer; Enantiomerization observed. nih.gov
Aerobic Sewage SludgePreferential degradation of the (S)-enantiomer. nih.govscispace.com
Anaerobic Sewage SludgePersistent, no significant degradation observed. nih.govscispace.com
Sphingomonas herbicidovoransPreferential degradation of the (S)-enantiomer. nih.gov

Advanced Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate determination of this compound in complex matrices such as soil, water, and food requires efficient sample preparation and extraction techniques to remove interfering substances and concentrate the analyte. Several advanced methodologies have been developed and optimized for this purpose.

Solid-Phase Extraction (SPE):

SPE is a widely used technique for the extraction and preconcentration of dichlorprop from aqueous and soil samples. nih.govnih.gov It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, shorter extraction times, and the elimination of emulsion formation. nih.gov

SPE for Water Samples: A rapid SPE method using a cross-linked polystyrene-based polymer has been developed for the determination of phenoxy acids, including dichlorprop, in environmental water samples. nih.gov This method achieved high recoveries (>90%) and could handle large sample volumes, allowing for low determination limits (0.02 µg/L). nih.gov

SPE for Soil Samples: For soil analysis, a method involving extraction with sodium hydroxide (B78521) followed by solid-phase preconcentration has been described. nih.govresearchgate.net This method is rapid and requires minimal organic solvents, with limits of quantification for dichlorprop as low as 0.0001 µg/g of wet soil. nih.gov Another method for soil involves extraction with a mixture of acetic acid, methanol, and water, followed by cleanup on a C18 SPE column. epa.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method is a streamlined approach to sample preparation, particularly for the analysis of pesticide residues in food and agricultural products. sigmaaldrich.comphenomenex.com It involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup.

Modified QuEChERS for Rice: A modified QuEChERS method has been developed for the analysis of phenoxy acid herbicides, including dichlorprop, in rice. nih.gov This method utilizes 5% formic acid in acetonitrile for extraction and a cleanup step with C18 and neutral alumina (B75360) sorbents, resulting in good recoveries (45-104%) and low limits of detection (≤0.5 µg/kg). nih.gov

QuEChERS for Cereals: The QuEChERS approach coupled with HPLC-MS/MS has been successfully used for the analysis of phenoxy acid herbicide residues in cereals. nih.gov

Table 3: Comparison of Advanced Sample Preparation Techniques for Dichlorprop

TechniqueMatrixKey AdvantagesTypical Sorbents/ReagentsReference
Solid-Phase ExtractionWater, SoilReduced solvent use, faster, no emulsionsPolystyrene-divinylbenzene, C18 nih.govnih.govepa.gov
QuEChERSRice, CerealsQuick, easy, cheap, effective, rugged, safeAcetonitrile, MgSO4, PSA, C18 nih.govnih.gov

Q & A

Q. What are the recommended safety protocols for handling 3-(2,4-dichlorophenoxy)propanoic acid in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear acid-resistant gloves, indirect-vent goggles, and face shields when handling liquid formulations to prevent skin/eye contact . Contaminated clothing must be replaced immediately and laundered by trained personnel to avoid secondary exposure .
  • Storage: Store in cool, well-ventilated areas in tightly sealed containers, away from oxidizers (e.g., peroxides, chlorates) and metals in the presence of moisture to prevent reactive degradation .
  • Spill Management: Use OSHA-compliant hazardous waste protocols (29 CFR 1910.120). Trained personnel should contain spills with inert absorbents and dispose of waste via EPA-approved methods .

Q. How can researchers detect and quantify this compound in biological or environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE): Dilute blood or soil samples with 0.1 M HCl, then extract using SPE cartridges (e.g., C18 columns). Derivatize with methyl chloroformate for GC-MS analysis .
  • Chromatographic Methods: Use reversed-phase HPLC with UV detection (λ = 230 nm) or LC-MS/MS for higher sensitivity. For enantiomer resolution, chiral columns (e.g., β-cyclodextrin) are recommended .
  • Environmental Monitoring: Leverage EPA STORET codes (e.g., 30029 for soil, 30190 for water) to standardize quantification in regulatory contexts .

Advanced Research Questions

Q. What experimental strategies address contradictions in enantioselective biodegradation data for this compound?

Methodological Answer:

  • Microbial Strain Selection: Use Sphingopyxis sp. DBS4, which preferentially degrades the (S)-enantiomer under optimal conditions (30°C, pH 7.0). Monitor degradation kinetics via chiral HPLC .
  • Soil Bioremediation: Inoculate contaminated soil with DBS4 and measure enantiomer half-lives. Note that (R)-enantiomer persistence may require supplemental carbon sources or bioaugmentation .
  • Data Validation: Compare results across enantioselective GC-MS and microbial assays to resolve discrepancies in degradation rates due to stereochemical interference .

Q. How can researchers overcome analytical challenges posed by the compound’s low water solubility in pharmacokinetic studies?

Methodological Answer:

  • Derivatization: Convert the acid to its methyl ester using BF₃-methanol to enhance volatility for GC analysis .
  • Solubility Enhancement: Use co-solvents (e.g., acetonitrile:water 60:40) or micellar electrokinetic chromatography (MEKC) with SDS surfactants .
  • In Vivo Models: Administer the compound via intraperitoneal injection in rodent studies, using plasma protein binding assays to assess bioavailability despite low solubility .

Q. What methodologies resolve conflicting evidence on the compound’s carcinogenic potential?

Methodological Answer:

  • Chronic Exposure Models: Conduct two-year rodent bioassays with doses reflecting occupational exposure levels (e.g., 50–500 mg/kg/day). Monitor hepatic and renal histopathology .
  • Genotoxicity Screening: Perform Ames tests (TA98 and TA100 strains) and micronucleus assays to assess mutagenicity. Compare results with structural analogs (e.g., 2,4-D) to infer carcinogenic mechanisms .
  • Epigenetic Analysis: Use bisulfite sequencing to evaluate DNA methylation changes in exposed cell lines, particularly in tumor suppressor genes .

Key Recommendations for Researchers

  • Prioritize chiral analysis in environmental fate studies due to enantiomer-specific toxicity .
  • Use EPA STORET codes for harmonized data reporting in regulatory submissions .
  • Validate carcinogenicity findings with mechanistic studies to distinguish direct DNA damage from epigenetic effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.